molecular formula C10H22O B147394 Dipentyl ether CAS No. 693-65-2

Dipentyl ether

Cat. No.: B147394
CAS No.: 693-65-2
M. Wt: 158.28 g/mol
InChI Key: AOPDRZXCEAKHHW-UHFFFAOYSA-N
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Description

Dipentyl ether, also known as amyl ether or pentyl ether, is an organic compound with the chemical formula [CH₃(CH₂)₄]₂O. It is a colorless liquid with a faint, pleasant odor and is primarily used as a solvent in various chemical reactions. The compound is characterized by its relatively low boiling point of 187-188°C and a density of 0.785 g/mL at 25°C .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipentyl ether can be synthesized through the dehydration of pentan-1-ol. This reaction typically involves heating pentan-1-ol in the presence of an acid catalyst, such as sulfuric acid, which facilitates the removal of water molecules, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced using similar dehydration methods but on a larger scale. The process involves continuous distillation to separate the ether from other by-products and unreacted starting materials. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dipentyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Substitution: Alkyl halides.

Scientific Research Applications

Dipentyl ether has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent in various organic synthesis reactions due to its ability to dissolve a wide range of organic compounds.

    Biology: this compound is used in the extraction and purification of biological molecules.

    Medicine: It serves as a solvent in the formulation of pharmaceuticals and in the preparation of certain medicinal compounds.

    Industry: The compound is used in the production of perfumes, flavors, and other industrial chemicals.

Comparison with Similar Compounds

    Diethyl ether: Another common ether with a lower boiling point and different solubility properties.

    Dibutyl ether: Similar in structure but with shorter alkyl chains, leading to different physical and chemical properties.

Uniqueness: Dipentyl ether is unique due to its specific balance of hydrophobic and hydrophilic properties, making it an effective solvent for a wide range of organic compounds. Its relatively higher boiling point compared to other ethers also makes it suitable for reactions requiring higher temperatures .

Properties

IUPAC Name

1-pentoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H22O/c1-3-5-7-9-11-10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPDRZXCEAKHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022105
Record name Pentyl ether
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Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

693-65-2
Record name Pentyl ether
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Record name n-Amyl ether
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Record name Dipentyl ether
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Record name Pentane, 1,1'-oxybis-
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Record name Pentyl ether
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Record name Dipentyl ether
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Record name N-AMYL ETHER
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Synthesis routes and methods I

Procedure details

At a temperature of -78° C., 19.4 ml of t-butyl lithium (1.7M) is added to 4.0 gm of the above 3-bromo-phenol, n-pentyl ether in 50 mls tetrahydrofuran; and to this is added 3.3 ml of a freshly prepared solution of Li2CuCl3 (0.10M/THF). The mixture is stirred for 10 minutes, and then 4.35 grams of the 1-bromo-5-benzyloxy pentane are added. The reaction is allowed to warm slowly to ambient temperature over 12 hours and is then stirred an additional 24 hours before being quenched with silica gel. After removing the solvent, the mixture is chromatographed over silica gel (1:1 hexane:ether) to yield a crude mixture containing 3-(benzyloxypentyl)-phenol, n-pentyl ether. A solution of 6.0 gm of this crude mixture in ethanol is hydrogenated over 5% Pd on carbon for 5 hours. After filtering through celite and concentrating, pure 3-(5-hydroxypentyl)-phenol, n-pentyl ether is obtained as a clear oil by HPLC chromatography.
Quantity
19.4 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Li2CuCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.35 g
Type
reactant
Reaction Step Three
Name
3-(benzyloxypentyl)-phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude mixture
Quantity
6 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 5.0 gm of 3-Bromophenol in 60 mls of dimethylformamide is added 6.0 gm of potassium carbonate followed by 4.3 ml of 1-bromopentane. This mixture is heated to 60° C. for 6 hours and then cooled to room temperature and filtered. The filtrate is diluted with ether and washed with water and brine. After drying over magnesium sulfate and concentrating, the crude oil obtained is chromatographed over silica gel, and eluted with 3:2 hexane:ether to yield 3-bromo-phenol, n-pentyl ether as a clear oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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